Cas no 1806864-87-8 (2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol)

2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol
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- インチ: 1S/C8H8F2INO/c1-4-5(3-13)7(8(9)10)12-2-6(4)11/h2,8,13H,3H2,1H3
- InChIKey: JCYWFAGXYBCHIC-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(F)F)C(CO)=C1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 33.1
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024948-500mg |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol |
1806864-87-8 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
Alichem | A029024948-250mg |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol |
1806864-87-8 | 95% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029024948-1g |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol |
1806864-87-8 | 95% | 1g |
$3,097.65 | 2022-03-31 |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanolに関する追加情報
Recent Advances in the Study of 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol (CAS: 1806864-87-8)
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol (CAS: 1806864-87-8) is a fluorinated pyridine derivative that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethyl and iodo substituents, has shown promising potential as a versatile building block for the synthesis of biologically active molecules. Recent studies have focused on its applications in the development of novel pharmaceuticals, particularly in the areas of kinase inhibitors and antiviral agents.
The structural features of 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol make it an attractive candidate for medicinal chemistry applications. The difluoromethyl group is known to enhance metabolic stability and bioavailability, while the iodo substituent provides a handle for further functionalization via cross-coupling reactions. Recent research has explored the use of this compound in the synthesis of targeted therapies, with a particular emphasis on its role in modulating protein-protein interactions and enzyme inhibition.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The study highlighted the compound's ability to improve the pharmacokinetic properties of the resulting inhibitors, leading to enhanced target engagement and reduced off-target effects. This work underscores the growing importance of fluorinated pyridine derivatives in the development of next-generation kinase inhibitors.
Another significant application of 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol has been in the field of antiviral research. A recent preprint (2024) describes its incorporation into novel nucleoside analogs with activity against RNA viruses. The difluoromethyl group was found to play a crucial role in stabilizing the sugar-phosphate backbone of these analogs, while the iodo substituent allowed for efficient diversification of the molecular scaffold. These findings suggest potential applications in the treatment of emerging viral infections.
From a synthetic chemistry perspective, several innovative approaches to the preparation of 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol have been reported. A 2023 publication in Organic Letters detailed a streamlined, one-pot synthesis that significantly improves the yield and purity of the compound compared to traditional methods. This advancement is particularly important for scaling up production for preclinical and clinical studies.
Looking forward, the unique properties of 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and as a fluorine-containing probe for 19F NMR studies of biomolecular interactions. As the understanding of its reactivity and biological activity continues to grow, this compound is likely to play an increasingly important role in the development of innovative therapeutics.
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